9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
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Overview
Description
Scopolamine N-oxide is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopolamine N-oxide can be synthesized through the oxidation of scopolamine. One common method involves the use of hydrogen peroxide in ethanol as the oxidizing agent. The reaction typically proceeds at room temperature and yields scopolamine N-oxide as the primary product .
Industrial Production Methods: Industrial production of scopolamine N-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is often employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Scopolamine N-oxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol is commonly used for the oxidation of scopolamine to scopolamine N-oxide.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product. For example, halogenating agents can introduce halogen atoms into the molecule.
Major Products: The major product of the oxidation reaction is scopolamine N-oxide itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.
Scientific Research Applications
Scopolamine N-oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-oxides and their reactivity.
Biology: Scopolamine N-oxide is used in studies related to neurotransmission and the role of acetylcholine in the nervous system.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Scopolamine N-oxide exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing the activity of the parasympathetic nervous system . The compound’s anticholinergic effects are responsible for its therapeutic applications, such as preventing motion sickness and reducing nausea.
Comparison with Similar Compounds
Scopolamine: The parent compound of scopolamine N-oxide, known for its anticholinergic properties and use in treating motion sickness.
Hyoscyamine: A tropane alkaloid structurally similar to scopolamine, used for its antispasmodic and anticholinergic effects.
Uniqueness: Scopolamine N-oxide is unique due to the presence of the N-oxide functional group, which alters its chemical reactivity and pharmacological profile compared to its parent compound, scopolamine. This modification can influence its ability to cross the blood-brain barrier and its interaction with muscarinic receptors .
Properties
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ | |
CAS No. |
97-75-6 |
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO5/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+,18?/m1/s1 |
InChI Key |
GSYQNAMOFFWAPF-IILNCVEESA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)[O-] |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-] |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
6106-81-6 97-75-6 |
|
Pictograms |
Acute Toxic |
solubility |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
Synonyms |
(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester; 6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate 8-Oxide; [7(S)-(1α,2β,4β,5α,7β)]-α-(Hydroxymethyl)benzeneacetic Acid 9-Methyl-3-ox |
vapor_pressure |
1.45X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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